

# AZD1390 vs. Standard of Care in Glioblastoma: A Head-to-Head Comparison

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## Compound of Interest

Compound Name: AZD1390

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This guide provides an objective comparison of the investigational ATM kinase inhibitor, **AZD1390**, with the current standard-of-care treatments for glioblastoma (GBM). The information is supported by available preclinical and clinical data to offer a comprehensive overview for research and development professionals.

## Executive Summary

Glioblastoma remains one of the most challenging cancers to treat, with a median overall survival of approximately 15 months despite a multimodal standard of care that has remained largely unchanged for nearly two decades.[1][2][3] This standard, known as the Stupp protocol, consists of maximal surgical resection followed by concurrent radiation therapy and the alkylating agent temozolomide (TMZ), and then adjuvant TMZ.[4][5] **AZD1390** is a novel, potent, and brain-penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA damage response pathway.[1][6] By inhibiting ATM, **AZD1390** is designed to sensitize GBM cells to the DNA-damaging effects of radiation therapy.[7][8] Currently, in Phase I clinical trials, **AZD1390** in combination with radiation has shown a manageable safety profile and encouraging preliminary efficacy in patients with both newly diagnosed and recurrent GBM.[7][9][10] This guide will delve into the mechanisms of action, available efficacy and safety data, and the experimental protocols behind these treatments.

## Mechanisms of Action

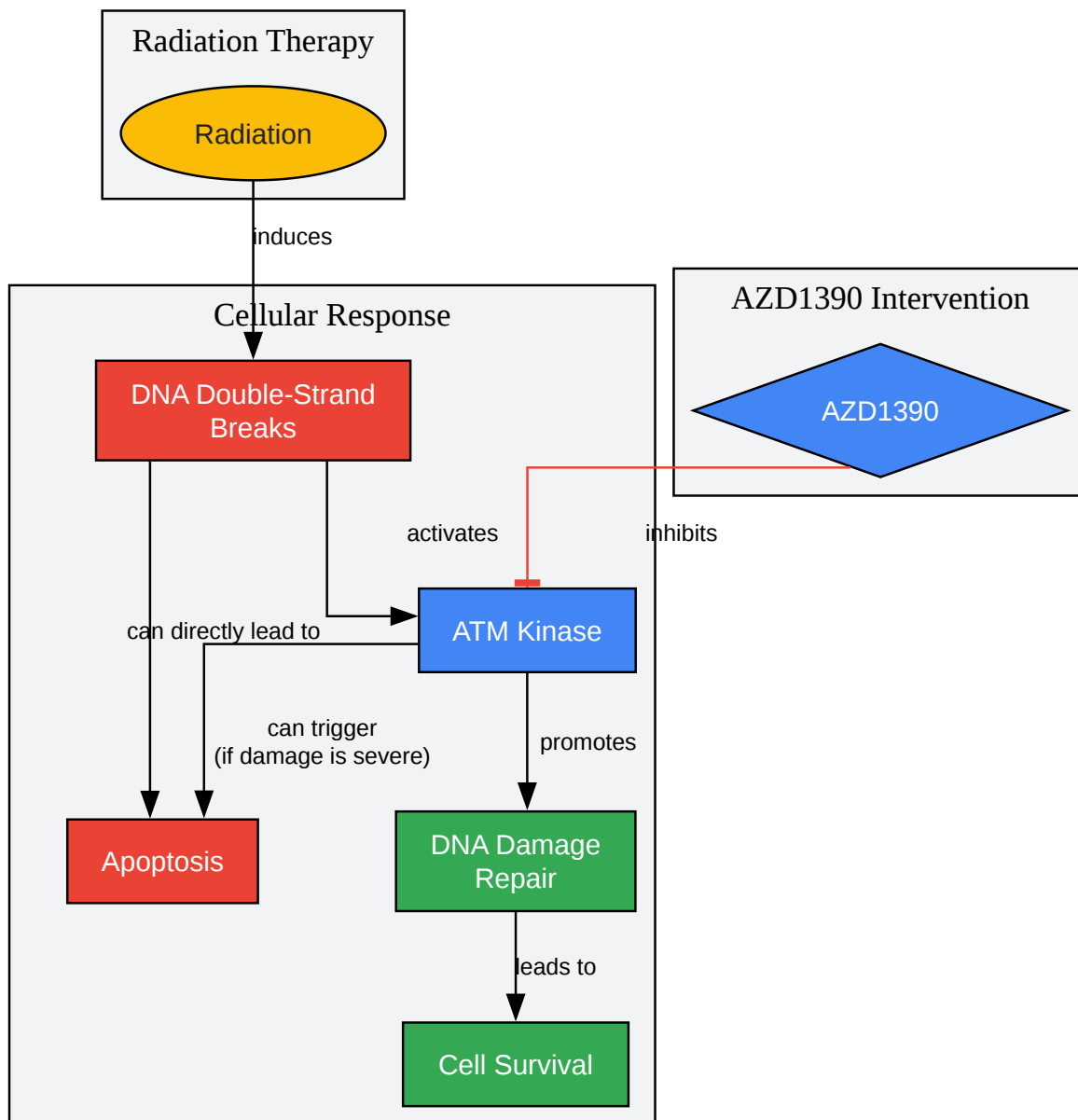
The therapeutic strategies for GBM target the tumor's ability to repair DNA damage.

**AZD1390**: As an ATM kinase inhibitor, **AZD1390** blocks the signaling cascade that repairs DNA double-strand breaks induced by ionizing radiation.<sup>[7][8]</sup> This leads to an accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. A key feature of **AZD1390** is its ability to cross the blood-brain barrier, allowing it to reach the tumor in effective concentrations.<sup>[1][6]</sup>

Standard of Care:

- Radiation Therapy: This is a cornerstone of GBM treatment and works by inducing DNA double-strand breaks in cancer cells.<sup>[7]</sup>
- Temozolomide (TMZ): An oral alkylating agent that adds a methyl group to DNA, primarily at the O6 position of guanine. This methylation leads to DNA damage and triggers cell death.<sup>[11]</sup> The efficacy of TMZ is significantly influenced by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter. A methylated MGMT promoter leads to reduced expression of the MGMT DNA repair enzyme, rendering the tumor more sensitive to TMZ.

Signaling Pathway of **AZD1390** in Combination with Radiation Therapy



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Caption: **AZD1390** inhibits ATM kinase, preventing the repair of radiation-induced DNA double-strand breaks and promoting apoptosis.

## Comparative Efficacy Data

Direct comparative efficacy data from a randomized, controlled trial of **AZD1390** versus the Stupp protocol is not yet available. The following tables present a summary of the available

data from separate clinical trials.

Table 1: Efficacy in Newly Diagnosed GBM

Treatment Regimen	Trial/Study	Median Overall Survival (OS)	Median Progression-Free Survival (PFS)	2-Year Survival Rate
AZD1390 + Radiation	Phase I (NCT03423628) - Arm C (MGMT-unmethylated)	Data still maturing	Data still maturing	Data still maturing
Stupp Protocol (Radiation + TMZ)	EORTC-NCIC (Stupp et al.)	14.6 months	6.9 months	26.5% <a href="#">[12]</a>
Stupp Protocol (Real-World)	Retrospective Study (2014-2017)	16.0 months	6.7 months	30.7% <a href="#">[13]</a>
Stupp Protocol (Real-World)	Retrospective Analysis (2020-2022)	21.91 months	9.39 months	44.6% <a href="#">[14]</a>

Table 2: Efficacy in Recurrent GBM

Treatment Regimen	Trial/Study	Median Overall Survival (OS) from start of treatment
AZD1390 + Radiation	Phase I (NCT03423628) - Arm A	12.7 months (95% CI, 10.7-18.9) <a href="#">[5]</a> <a href="#">[9]</a>
Standard of Care (Various)	-	3 to 9 months <a href="#">[15]</a>

## Comparative Safety and Tolerability

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	AZD1390 + Radiation (Phase I, Arms A & C)[5][9]	Standard of Care (Radiation + TMZ)
Fatigue	51.3%	Common
Nausea	39.1%	Common
Headache	38.3%	Common
Radiation Skin Injury	More frequent in Arm C (longer radiation)	Common
Myelosuppression	-	Common (especially with TMZ)
Creatinine Kinase Elevation	Dose-limiting toxicity in Arm A	Less common

In the Phase I trial of **AZD1390**, most adverse events were low-grade, manageable, and reversible.[9] For patients receiving **AZD1390** with radiation, dose-limiting toxicities included skeletal muscle toxicity and radiation skin injury.[9]

## Experimental Protocols

### AZD1390 Preclinical Studies (Orthotopic Xenograft Models)

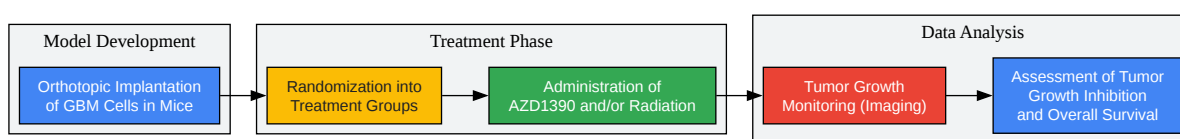
Objective: To evaluate the efficacy of **AZD1390** in combination with radiation in animal models of GBM.

Methodology:

- Human GBM cell lines (e.g., U251, GL261) are cultured and stereotactically implanted into the brains of immunodeficient mice.[6]
- Tumor growth is monitored using bioluminescence imaging or magnetic resonance imaging (MRI).
- Once tumors are established, mice are randomized into treatment groups: vehicle control, **AZD1390** alone, radiation alone, and **AZD1390** in combination with radiation.

- **AZD1390** is administered orally at specified doses (e.g., 20 mg/kg).[6]
- Radiation is delivered to the tumor-bearing region of the brain in fractionated doses (e.g., 2 Gy per day for 5 days).
- Endpoints include tumor growth inhibition and overall survival.

#### Preclinical Experimental Workflow



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Caption: Workflow for preclinical evaluation of **AZD1390** in orthotopic GBM mouse models.

## AZD1390 Phase I Clinical Trial (NCT03423628)

Objective: To assess the safety, tolerability, and maximum tolerated dose of **AZD1390** in combination with radiation therapy in patients with GBM.[9][16]

#### Methodology:

- Study Design: Open-label, multicenter, dose-escalation study with different arms for recurrent and newly diagnosed GBM.[5][16]
- Arm A (Recurrent GBM): Patients received escalating once-daily doses of **AZD1390** with intensity-modulated radiation therapy (IMRT) at a total dose of 35 Gy in 10 fractions over 2 weeks.[5][8]
- Arm C (Newly Diagnosed, MGMT-unmethylated GBM): Patients received escalating once-daily doses of **AZD1390** with IMRT at a total dose of 60 Gy in 30 fractions over 6 weeks.[5][8]

- Primary Endpoints: Safety, tolerability, and determination of the maximum tolerated dose.[9]
- Secondary Endpoints: Event-free survival, objective response rate, and overall survival.[9]

## Standard of Care: The Stupp Protocol

Objective: To evaluate the efficacy and safety of adding concurrent and adjuvant temozolomide to radiation therapy in patients with newly diagnosed GBM.

Methodology (based on the pivotal EORTC-NCIC trial):

- Patient Population: Adults with newly diagnosed, histologically confirmed GBM.
- Randomization: Patients were randomized to receive either radiation therapy alone or radiation therapy with concurrent and adjuvant temozolomide.
- Radiation Therapy: A total dose of 60 Gy was delivered in 30 fractions over 6 weeks.
- Concurrent Temozolomide: 75 mg/m<sup>2</sup> of body-surface area per day, 7 days a week from the first to the last day of radiotherapy.
- Adjuvant Temozolomide: Four weeks after the completion of radiotherapy, patients received up to six cycles of temozolomide at a dose of 150 to 200 mg/m<sup>2</sup> for 5 days during each 28-day cycle.
- Primary Endpoint: Overall survival.

## Conclusion

**AZD1390**, as a brain-penetrant ATM kinase inhibitor, represents a promising strategy to enhance the efficacy of radiation therapy in GBM. Early clinical data suggest a manageable safety profile and encouraging preliminary efficacy, particularly in the challenging setting of recurrent disease. However, it is crucial to note that a direct comparison with the established Stupp protocol is not yet available. The ongoing and future clinical trials will be essential to determine the precise role of AZD1390 in the treatment landscape of glioblastoma. For now, the Stupp protocol remains the cornerstone of first-line therapy for most patients with newly diagnosed GBM. Researchers and clinicians will be keenly watching the maturation of data from the **AZD1390** clinical development program.

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